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Compound of Interest

Compound Name: Rebaudioside M

Cat. No.: B1649289

Application Notes and Protocols for Sensory
Evaluation of Rebaudioside M

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting sensory evaluations to
determine the comprehensive taste profile of Rebaudioside M (Reb M), a high-intensity, non-
caloric sweetener derived from the Stevia rebaudiana plant. Accurate sensory analysis is
crucial for its application in food, beverage, and pharmaceutical formulations.

Introduction

Rebaudioside M is a steviol glycoside that has garnered significant interest in the food and
pharmaceutical industries due to its clean, sugar-like sweetness and reduced bitterness
compared to other steviol glycosides like Rebaudioside A. Its taste profile is a key determinant
of its suitability for various applications. These protocols outline the necessary steps for a
comprehensive sensory evaluation of Reb M, covering panelist selection and training, sample
preparation, and various sensory testing methodologies to characterize its complete taste
profile, including sweetness intensity, temporal profile, and potential off-tastes.

Quantitative Data Summary

The following tables summarize quantitative data on the sensory properties of Rebaudioside
M in comparison to other sweeteners.
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Table 1: Sweetness Potency of Rebaudioside M Compared to Sucrose

Rebaudioside M
Concentration

Sucrose
Equivalence (SE)

Sweetness Potency
Reference
(vs. Sucrose)

(ppm)
5% Approx. 144 ~347x
8% 400 ~200x
10% 563 ~178x
14% 1000 140x

Table 2: Comparative Taste Profile of Rebaudioside M, Rebaudioside A, and Aspartame at

10% Sucrose Equivalence

. Rebaudioside M
Taste Attribute

Rebaudioside A

. Aspartame (531
(Concentration for

563 mg/L mg/L
( giL) 10% SE) giL)
Sweetness High High High
Bitterness Not significant Present Not significant
Licorice Not significant Present Not significant
Slightly more intense
Sweet Aftertaste Present Present
than aspartame
Source: Adapted from Prakash et al., 2014.
Table 3: Temporal Profile of Rebaudioside M vs. Sucrose (10% SE)
Temporal Attribute Rebaudioside M Sucrose
Sweetness Onset Slower Faster
_ _ More intense and longer Less intense and shorter
Lingering Sweetness ) ]
lasting duration
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Source: Adapted from Prakash et al., 2014.

Experimental Protocols
Panelist Selection and Training

Objective: To select and train a panel of assessors with the ability to detect and quantify the
sensory attributes of Rebaudioside M.

Materials:

o Rebaudioside M powder (high purity)

e Sucrose (analytical grade)

» Caffeine (for bitterness reference)
 Citric acid (for sourness reference)

e Sodium chloride (for saltiness reference)
o Deionized, purified water

» Glass beakers and volumetric flasks
 Individually coded tasting cups
Procedure:

e Recruitment: Recruit 20-30 potential panelists who are non-smokers, have good general
health, and are willing to commit to the duration of the study.

e Screening:

o Basic Taste Recognition: Prepare solutions of sucrose (1%, 2%, 5% w/v), caffeine (0.03%,
0.05% wl/v), citric acid (0.05%, 0.1% w/v), and sodium chloride (0.1%, 0.2% w/v). Present
them to panelists in a randomized order to test their ability to identify sweet, bitter, sour,
and salty tastes.
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o Ranking Test for Sweetness Intensity: Prepare a series of sucrose solutions (e.g., 2%, 4%,
6%, 8%, 10% wi/v). Ask panelists to rank them in order of increasing sweetness intensity.

» Training (10-12 sessions):

o Attribute Terminology: Familiarize the selected panelists with the specific taste and
mouthfeel attributes relevant to high-intensity sweeteners. These include:

= Sweetness: The primary taste sensation.
» Bitterness: A sharp, unpleasant taste.

= Licorice/Anise: A characteristic flavor note sometimes associated with steviol
glycosides.

» Astringency: A drying, puckering sensation in the mouth.
= Metallic: A taste reminiscent of metal.
» Sweetness Onset: The time it takes for the sweet taste to be perceived.

» Lingering Sweetness/Aftertaste: The duration the sweet taste persists after
expectoration.

o Reference Standards: Provide panelists with reference standards for each attribute at
varying intensities.

o Practice Sessions: Conduct practice evaluations with various concentrations of Reb M and
other sweeteners (e.g., sucrose, Reb A, aspartame) to ensure panelists can consistently
identify and rate the intensity of each attribute.

Sample Preparation

Objective: To prepare standardized solutions of Rebaudioside M and control sweeteners for
sensory evaluation.

Materials:
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Rebaudioside M powder (high purity)

Sucrose

Other sweeteners for comparison (e.g., Rebaudioside A, Aspartame)

Deionized, purified water

Analytical balance

Magnetic stirrer and stir bars

Volumetric flasks

Procedure:

» Solvent: Use deionized, purified, and odor-free water maintained at a constant temperature

(e.g., 20-22°C) for all solutions.

Stock Solutions: Prepare concentrated stock solutions of each sweetener to ensure
homogeneity.

Test Solutions:

o Prepare a range of Reb M concentrations to determine its dose-response curve. For
example, concentrations equivalent to 2%, 5%, 8%, and 10% sucrose solutions.

o Prepare iso-sweet solutions of Reb M and other sweeteners (e.g., 8% sucrose equivalent)
for direct comparison of their taste profiles.

o Prepare a sucrose solution (e.g., 8% or 10% w/v) as a reference standard.

Coding and Presentation: Assign three-digit random codes to all samples to blind the
panelists. Present approximately 20-30 mL of each sample in identical, odor-free cups at a
controlled temperature.

Sensory Evaluation Methodologies
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Objective: To obtain a detailed qualitative and quantitative description of the taste profile of
Rebaudioside M.

Procedure:
e Present the panelists with the coded samples in a randomized order.

e Instruct the panelists to rinse their mouths with purified water before tasting the first sample
and between each subsequent sample.

o Panelists should take a sip of the sample, hold it in their mouth for a few seconds to perceive
the full flavor profile, and then expectorate.

e Using a provided scoresheet or digital survey, panelists will rate the intensity of each pre-
defined attribute (sweetness, bitterness, licorice, etc.) on a line scale (e.g., a 15-cm line
scale anchored from "none" to "very strong").

 Include a reference sample (e.g., 10% sucrose) in the sample set to anchor the panelists'
ratings.

Objective: To determine the relationship between the concentration of Rebaudioside M and its
perceived sweetness intensity.

Procedure:
o Present a series of Reb M solutions at different concentrations to the panelists.

o Use the Two-Alternative Forced Choice (2-AFC) method. In each trial, present a panelist with
two samples, one of which is a reference (e.g., a specific concentration of sucrose) and the
other is a Reb M solution. The panelist must identify which sample is sweeter.

 Alternatively, use a magnitude estimation scale where panelists assign a number to the
perceived sweetness intensity relative to a reference solution.

o Plot the perceived sweetness intensity against the Reb M concentration to generate the C/R
curve.

Objective: To characterize the onset and duration of the sweetness of Rebaudioside M.
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Procedure:

e Provide panelists with a single sample of Reb M solution.

e Instruct them to start a timer as soon as they take the sample into their mouth.

e They should record the time it takes to first perceive the sweet taste (sweetness onset).

» After expectorating the sample, they should continue to monitor the taste and record the time
at which the sweet taste is no longer perceptible (extinction time or lingering sweetness).

o Compare the temporal profile of Reb M with that of sucrose.

Signaling Pathways and Experimental Workflows
Taste Signaling Pathways

The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with
specific G-protein coupled receptors (GPCRS) on the surface of taste receptor cells.
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» To cite this document: BenchChem. [Sensory evaluation protocols for determining the taste
profile of Rebaudioside M]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1649289#sensory-evaluation-protocols-for-
determining-the-taste-profile-of-rebaudioside-m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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